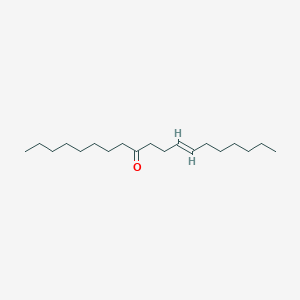
(E)-nonadec-12-en-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-nonadec-12-en-9-one is an organic compound belonging to the class of alkenes and ketones It is characterized by a long carbon chain with a double bond at the 12th position and a ketone functional group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-nonadec-12-en-9-one can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Another method involves the use of the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a ketone to form the corresponding alcohol, which can then be dehydrated to yield the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Grignard reactions, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-nonadec-12-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or hydrogen halides (HCl, HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(E)-nonadec-12-en-9-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene and ketone reactivity.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (E)-nonadec-12-en-9-one involves its interaction with various molecular targets. The double bond and ketone functional group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with biological molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
(E)-nonadec-12-en-9-one can be compared with other similar compounds, such as:
(Z)-nonadec-12-en-9-one: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Nonadecane: A saturated hydrocarbon with no double bonds or functional groups, which has different reactivity and applications.
Nonadecanone: A ketone with a similar carbon chain length but without the double bond, which affects its chemical behavior and uses.
Eigenschaften
Molekularformel |
C19H36O |
|---|---|
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
(E)-nonadec-12-en-9-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12+ |
InChI-Schlüssel |
LLUGFFSGUQULMF-WYMLVPIESA-N |
Isomerische SMILES |
CCCCCCCCC(=O)CC/C=C/CCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)CCC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
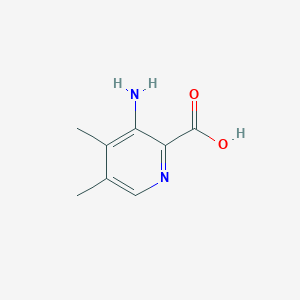
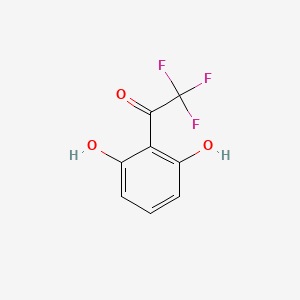
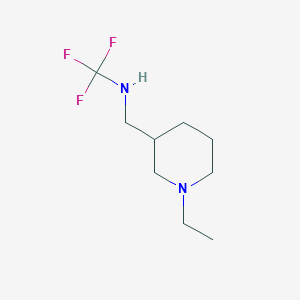
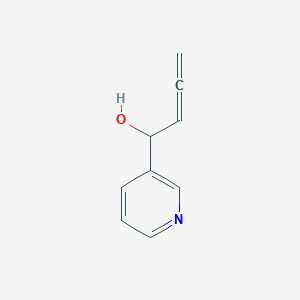
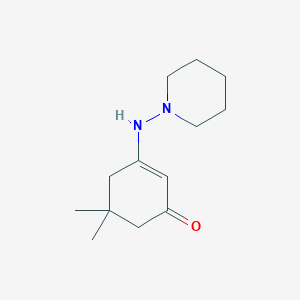
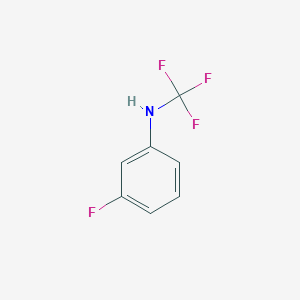

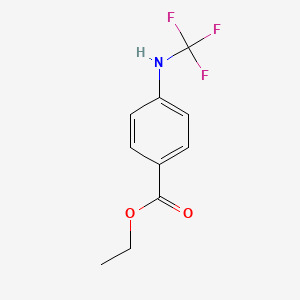
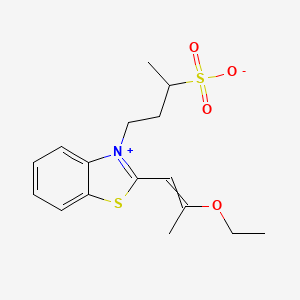
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
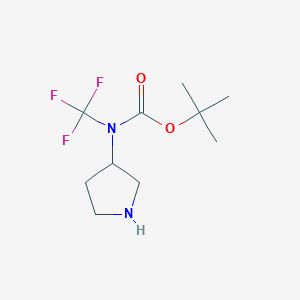
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
